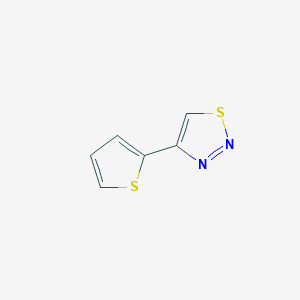

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide, also known as MTA, is a synthetic compound that has been widely used in scientific research due to its unique properties. MTA is a thiazole derivative that has shown potential as an anticancer agent, as well as a modulator of the immune system.

Applications De Recherche Scientifique

Anticancer Activity

The thiazole moiety in this compound has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives containing the thiazole ring and evaluated their activity against cancer cell lines. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides demonstrated promising anticancer effects against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells . Further studies could explore the mechanism of action and optimize these derivatives for targeted cancer therapy.

Inhibition of VEGFR2

The compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide demonstrated inhibition of VEGFR2 (vascular endothelial growth factor receptor 2), which plays a crucial role in angiogenesis and tumor growth . Investigating its selectivity, toxicity, and potential as an antiangiogenic agent could be valuable.

Barbiturate and Opiate Poisoning Treatment

Amiphenazole, a compound related to thiazoles, is employed in the treatment of barbiturate or opiate poisoning . While not directly related to our compound, this highlights the broader utility of thiazole-based molecules in toxicology.

Antibacterial Activity

Although not specifically studied for our compound, other thiazole derivatives have shown preliminary in vitro antibacterial activity against bacteria such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi . Exploring the antibacterial potential of our compound could be worthwhile.

Other Biological Effects

Given the diverse reactivity of thiazole-containing compounds, further investigations could explore their impact on various biological pathways, enzymes, and receptors. These effects may extend beyond the mentioned applications.

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Mode of Action

It’s known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on a particular position of the thiazole ring .

Biochemical Pathways

Thiazole derivatives have been reported to induce biological effects through various targets .

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities .

Propriétés

IUPAC Name |

2-[2-[[2-(2-anilino-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S2/c1-18-14(23)7-12-9-26-17(21-12)22-15(24)8-13-10-25-16(20-13)19-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,18,23)(H,19,20)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCGJOASHVKZIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid](/img/structure/B2587306.png)

![Methyl 7-(2,3-dichlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2587310.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-dodecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2587312.png)

![N-cyclopropyl-1-[6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2587314.png)

![N-(4-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2587317.png)

![2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2587319.png)

![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)

![2-((2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2587327.png)